(1S,2R)-erythro-Dihydro Bupropion-d9 Hydrochloride
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Overview
Description
(1S,2R)-erythro-Dihydro Bupropion-d9 Hydrochloride is a deuterium-labeled derivative of (1S,2R)-Dihydro Bupropion Hydrochloride. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology. The deuterium labeling allows for precise tracking and quantification of the compound’s metabolic pathways and interactions within biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-erythro-Dihydro Bupropion-d9 Hydrochloride involves the deuterium labeling of (1S,2R)-Dihydro Bupropion. The process typically includes the reduction of enantiopure ®- and (S)-bupropion using sodium borohydride, followed by deuterium exchange reactions to incorporate deuterium atoms . The reaction conditions often involve the use of deuterated solvents and catalysts to ensure the incorporation of deuterium at specific positions within the molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography. The use of automated systems and reactors ensures consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-erythro-Dihydro Bupropion-d9 Hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to hydroxybupropion derivatives.
Reduction: Further reduction to dihydrobupropion derivatives.
Substitution: Halogenation and other substitution reactions at specific positions on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions include hydroxybupropion, dihydrobupropion, and various substituted derivatives. These products are often analyzed using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm their structures and purity .
Scientific Research Applications
(1S,2R)-erythro-Dihydro Bupropion-d9 Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to track the movement and transformation of molecules within chemical reactions.
Biology: Employed in studies of cellular metabolism and drug interactions to understand the effects of bupropion and its derivatives on biological systems.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action in treating conditions such as depression and smoking cessation.
Industry: Utilized in the development of new pharmaceuticals and in quality control processes to ensure the consistency and efficacy of drug formulations
Mechanism of Action
The mechanism of action of (1S,2R)-erythro-Dihydro Bupropion-d9 Hydrochloride involves its interaction with neurotransmitter systems in the brain. It primarily acts as a norepinephrine-dopamine reuptake inhibitor (NDRI), increasing the levels of these neurotransmitters in the synaptic cleft. This leads to enhanced neurotransmission and improved mood and cognitive function. The deuterium labeling allows for detailed studies of its pharmacokinetics and pharmacodynamics, providing insights into its molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
(1S,2R)-Dihydro Bupropion Hydrochloride: The non-deuterated form of the compound, used in similar research applications.
Hydroxybupropion: A major metabolite of bupropion, with similar pharmacological effects.
Threohydrobupropion: Another metabolite of bupropion, differing in its stereochemistry and metabolic pathways.
Uniqueness
The uniqueness of (1S,2R)-erythro-Dihydro Bupropion-d9 Hydrochloride lies in its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in research, offering advantages over non-deuterated analogs in terms of accuracy and reliability in experimental results .
Properties
Molecular Formula |
C13H21Cl2NO |
---|---|
Molecular Weight |
287.27 g/mol |
IUPAC Name |
(1S,2R)-1-(3-chlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-1-ol;hydrochloride |
InChI |
InChI=1S/C13H20ClNO.ClH/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10;/h5-9,12,15-16H,1-4H3;1H/t9-,12-;/m1./s1/i2D3,3D3,4D3; |
InChI Key |
YZHVQDVGTAELNB-ZAFZZGBMSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])N[C@H](C)[C@H](C1=CC(=CC=C1)Cl)O.Cl |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C.Cl |
Origin of Product |
United States |
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